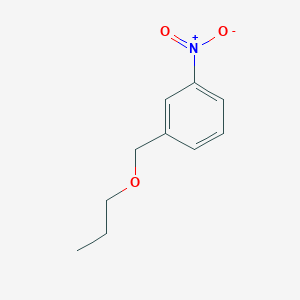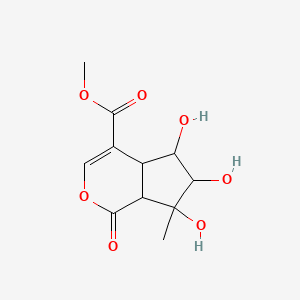
1-Nitro-3-(propoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3-(propoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a propoxymethyl group (CH₂OCH₂CH₃). This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with different oxidation states.
Reduction: Formation of aniline or hydroxylamine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Nitro-3-(propoxymethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Nitro-3-(propoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various chemical transformations . The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Nitro-3-(propoxymethyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.
1-Nitro-2-(propoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Nitro-4-(propoxymethyl)benzene: Another isomer with distinct properties and uses.
Propriétés
| 80171-40-0 | |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
1-nitro-3-(propoxymethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3 |
Clé InChI |
JSBSRQZVRQKUFP-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)

